An In-depth Technical Guide to Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride: A Key Building Block for Drug Discovery
An In-depth Technical Guide to Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a substituted piperidine, it belongs to a class of compounds that are prevalent in a vast array of natural products and synthetic drugs. The unique trifunctional nature of this molecule—possessing a secondary amine, a tertiary alcohol, and a methyl ester at the same stereocenter—makes it a versatile and valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with mechanistic insights, and its potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is essential for its effective use in synthesis and drug design. Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2219376-55-1 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molecular Weight | 195.64 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |
Synthesis and Mechanistic Insights
A potential synthetic approach is the Strecker synthesis of an α-amino acid, followed by esterification and deprotection. A more direct and plausible route, however, involves the formation of a cyanohydrin from an N-protected 3-piperidone, followed by hydrolysis, esterification, and deprotection/salt formation.
A detailed synthetic protocol for a closely related analog, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, involves the reaction of 1-benzyl-3-piperidone hydrochloride with potassium cyanide to form the corresponding cyanohydrin. This is followed by hydrolysis of the nitrile to a carboxylic acid.[3]
Adapting this, a proposed synthesis for the target molecule is as follows:
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-hydroxy-3-cyanopiperidine
To a stirred solution of N-Boc-3-piperidone in a suitable solvent such as a mixture of tetrahydrofuran and water, potassium cyanide is added at a low temperature (0-5 °C). The reaction mixture is then acidified carefully with a mineral acid (e.g., HCl) and allowed to stir for several hours. The product is then extracted with an organic solvent.
Causality: The reaction proceeds via the formation of a cyanohydrin. The N-Boc protecting group is crucial to prevent side reactions with the piperidine nitrogen.
Step 2: Hydrolysis to N-Boc-3-hydroxy-3-carboxypiperidine
The cyanohydrin from the previous step is subjected to vigorous acid or base hydrolysis. For instance, heating in concentrated hydrochloric acid would lead to the formation of the carboxylic acid.
Causality: The nitrile group is hydrolyzed to a carboxylic acid under these conditions.
Step 3: Esterification to Methyl N-Boc-3-hydroxypiperidine-3-carboxylate
The resulting carboxylic acid is then esterified. A common method is to react it with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong acid resin.
Causality: This is a classic Fischer esterification reaction.
Step 4: Deprotection and Salt Formation
The N-Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrogen chloride in an anhydrous solvent like diethyl ether or dioxane will yield the final product, Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, which can be isolated as a solid.
Causality: The Boc group is labile in strong acid, and this step simultaneously deprotects the nitrogen and forms the hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride offers several advantages for drug design:
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Scaffolding for Diversity: The three functional groups provide orthogonal handles for further chemical modification, allowing for the rapid generation of diverse compound libraries for screening.
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Chirality and 3D-Architecture: The C3 position is a stereocenter, and the introduction of a hydroxyl and a carboxylate group creates a well-defined three-dimensional architecture that can be exploited for specific interactions with biological targets.
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Improved Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding interactions with target proteins and can also improve the solubility and metabolic stability of the final compound.
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, acting as CNS agents, antivirals, and enzyme inhibitors.[4][5] The 3-hydroxy-3-carboxylate substitution pattern can be found in various complex natural products and designed molecules, suggesting its utility in creating novel therapeutics.
Conclusion
Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique trifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents. The proposed synthetic route, based on established chemical principles, provides a practical approach for its preparation. As the demand for novel chemical entities continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase.
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Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. PubChemLite. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
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Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem. [Link]
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Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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METHYL 5-HYDROXYPIPERIDINE-3-CARBOXYLATE HCL. FDC Chemical. [Link]
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